molecular formula C12H16BrClFNO B2865665 4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine hydrochloride CAS No. 1803609-61-1

4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine hydrochloride

Cat. No.: B2865665
CAS No.: 1803609-61-1
M. Wt: 324.62
InChI Key: ODVFOLRYMMRPHL-UHFFFAOYSA-N
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Description

4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine hydrochloride is a chemical compound with the molecular formula C12H16BrClFNO. It is known for its unique structure, which includes a bromine and fluorine-substituted phenyl ring attached to an oxan-4-amine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine hydrochloride typically involves the reaction of 2-bromo-4-fluorobenzylamine with oxan-4-amine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation, amination, and cyclization reactions. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the phenyl ring play a crucial role in its reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

  • 2-Bromo-4-fluorobenzylamine
  • 2-Bromo-4-fluoroacetanilide
  • 1,1’-(Bromomethylene)bis(4-fluorobenzene)

Comparison: Compared to these similar compounds, 4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine hydrochloride is unique due to its oxan-4-amine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

4-[(2-bromo-4-fluorophenyl)methyl]oxan-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFNO.ClH/c13-11-7-10(14)2-1-9(11)8-12(15)3-5-16-6-4-12;/h1-2,7H,3-6,8,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVFOLRYMMRPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=C(C=C(C=C2)F)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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